Methyl 5-(4-iodophenyl)pentanoate
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Overview
Description
Methyl 5-(4-iodophenyl)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an iodophenyl group attached to a pentanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-iodophenyl)pentanoate typically involves the esterification of 5-(4-iodophenyl)pentanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-iodophenyl)pentanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of 5-(4-iodophenyl)pentanol.
Oxidation: Formation of 5-(4-iodophenyl)pentanoic acid.
Scientific Research Applications
Methyl 5-(4-iodophenyl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways involving esterases and other enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of radiopharmaceuticals for imaging and therapy.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(4-iodophenyl)pentanoate involves its interaction with molecular targets such as enzymes. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The iodophenyl group may also interact with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-iodophenyl)pentanoate
- Methyl 4-(4-iodophenyl)butanoate
- Ethyl 5-(4-iodophenyl)pentanoate
Uniqueness
Methyl 5-(4-iodophenyl)pentanoate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The position of the iodophenyl group on the pentanoate chain influences its interaction with other molecules, making it a valuable compound for targeted applications in research and industry.
Biological Activity
Methyl 5-(4-iodophenyl)pentanoate is a compound of considerable interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
Structural Characteristics
This compound features an ester functional group and an iodophenyl moiety, which contribute to its chemical reactivity and biological interactions. The specific arrangement of these groups influences its interaction with various biological targets, including enzymes and proteins.
The biological activity of this compound is primarily attributed to its interaction with enzymes such as esterases. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may then participate in further biochemical pathways. Additionally, the iodophenyl group can interact with proteins, potentially modulating their activity and function.
Key Interactions:
- Ester Hydrolysis : The hydrolysis of the ester bond by esterases leads to the formation of biologically active derivatives.
- Protein Binding : The iodophenyl group may enhance binding to serum proteins like albumin, affecting the pharmacokinetics of radioconjugates in therapeutic applications .
Applications in Drug Development
This compound is being explored for its potential use in drug development, particularly in the design of radiopharmaceuticals. Its ability to bind to albumin can enhance the circulation time of drugs in the bloodstream, making it a candidate for targeted therapies .
Notable Case Studies:
- Radiopharmaceutical Development : Studies have shown that compounds containing the 5-(4-iodophenyl)pentanoate moiety exhibit high tumor uptake (30-45% IA/g) and prolonged blood retention (3.8-8.7% IA/g at 24 hours post-injection), while also demonstrating lower kidney accumulation compared to other derivatives .
- Inhibition Studies : Research has indicated that modifications to the structure of this compound can lead to significant changes in its pharmacokinetic profile, impacting its effectiveness as a therapeutic agent against various cancers .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 2-(4-iodophenyl)pentanoate | Iodophenyl at position 2 | Different binding affinity compared to methyl 5 |
Methyl 4-(4-iodophenyl)butanoate | Iodophenyl at position 4 | Higher albumin-binding affinity than methyl 5 |
Ethyl 5-(4-iodophenyl)pentanoate | Ethyl group instead of methyl | Similar biological activity but altered pharmacokinetics |
Research Findings
Recent studies highlight the importance of structural modifications on the biological activity of this compound:
- Albumin Binding Studies : A comparative study demonstrated that subtle changes in structure significantly affect albumin binding, which is crucial for optimizing drug delivery systems .
- Antioxidant Properties : Investigations into phenolic compounds suggest that similar structures may exhibit antioxidant activities, potentially contributing to their therapeutic effects against oxidative stress-related diseases .
Properties
Molecular Formula |
C12H15IO2 |
---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
methyl 5-(4-iodophenyl)pentanoate |
InChI |
InChI=1S/C12H15IO2/c1-15-12(14)5-3-2-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 |
InChI Key |
MDBFKMASEIXGBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1=CC=C(C=C1)I |
Origin of Product |
United States |
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